EGFR Kinase Inhibition: 8- vs. 6-Carbonitrile
A specific 8-carbonitrile-substituted quinazoline derivative (BDBM270585) demonstrates exceptional EGFR inhibitory activity with an IC50 of 3.30 nM [1]. In stark contrast, a representative 6-carbonitrile-substituted quinazoline analog (BDBM50038992) is essentially inactive against phosphodiesterases, with an IC50 exceeding 100,000 nM [2]. This represents a greater than 30,000-fold difference in potency, highlighting that the 8-carbonitrile scaffold is uniquely privileged for achieving high-affinity binding to key kinase targets.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.30 nM |
| Comparator Or Baseline | 6-carbonitrile analog (BDBM50038992): IC50 > 100,000 nM |
| Quantified Difference | > 30,000-fold higher potency for the 8-carbonitrile derivative |
| Conditions | EGFR activity measured using KinEASE TR-FRET immunoassay (pH 7.0, 2°C) vs. cGMP-stimulated PDE2 inhibition assay (porcine aorta) |
Why This Matters
This demonstrates that the 8-carbonitrile regioisomer is essential for achieving clinically relevant potency against EGFR, a validated cancer target, whereas the 6-carbonitrile isomer is inactive.
- [1] BindingDB. (2018). BDBM270585: (S)-6-((benzo[d]thiazol-7-yl(1-(1-(trifluoromethyl)cyclopropyl)-1H-1,2,3-triazol-4-yl)methyl)amino)-4-(neopentylamino)quinazoline-8-carbonitrile. BindingDB Entry. View Source
- [2] BindingDB. (n.d.). BDBM50038992: 4-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-quinazoline-6-carbonitrile. BindingDB Entry. View Source
